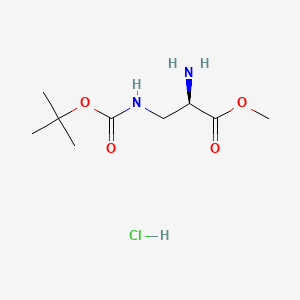

3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl is a useful research compound. Its molecular formula is C9H19ClN2O4 and its molecular weight is 254.711. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is used as a derivative of amino acids for the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Mode of Action

As a derivative of amino acids, it likely interacts with its targets by being incorporated into peptide chains during their synthesis .

Biochemical Pathways

The compound is involved in the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . These inhibitors can affect various biochemical pathways, including those involved in bacterial cell wall synthesis (glucosamine synthase) and muscle contraction (myosin kinase).

Pharmacokinetics

As a derivative of amino acids, it’s likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .

Result of Action

As a derivative of amino acids, it’s likely to be involved in protein synthesis and may affect cellular functions depending on the specific proteins it helps synthesize .

Action Environment

Like other amino acid derivatives, factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .

生物活性

3-BOC-D-2,3-Diaminopropionic acid methyl ester hydrochloride (commonly referred to as 3-BOC-D-Dap-OMe HCl) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-BOC-D-Dap-OMe HCl is C₉H₁₉ClN₂O₄, with a molecular weight of approximately 254.71 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of the diamino acid structure, which enhances its stability during synthesis and application in peptide chemistry .

Synthesis

The synthesis of 3-BOC-D-Dap-OMe HCl typically involves several steps, including the protection of the amino group and subsequent esterification. The presence of the Boc group allows for selective reactions while maintaining the integrity of the core structure, making it a versatile building block for peptide synthesis.

While 3-BOC-D-Dap-OMe HCl itself may not exhibit direct biological activity, it serves as a precursor for more complex peptides that can interact with various biological targets. These peptides may function as enzyme inhibitors, receptor ligands, or antimicrobial agents . The unique stereochemistry of the D-isomer is particularly relevant in studies focused on chiral recognition and drug development.

Interaction Studies

Research has indicated that modifications to the structure of 3-BOC-D-Dap-OMe HCl can influence its biological behavior. Interaction studies have shown that peptides synthesized from this compound can exhibit varying degrees of activity against specific enzymes and receptors . For instance, peptides incorporating D-amino acids have been studied for their potential roles in modulating integrin interactions, which are crucial in cell adhesion and signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-BOC-D-Dap-OMe HCl, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride | C₉H₁₈N₂O₄·HCl | L-stereoisomer; different biological properties |

| D,L-2,3-diaminopropionic acid | C₃H₈N₂O₂ | No protecting group; more reactive |

| N-Boc-L-alanine | C₆H₁₃N₃O₂ | Contains only one amino group; simpler structure |

The presence of the Boc protecting group in 3-BOC-D-Dap-OMe HCl allows for greater stability during synthesis compared to its unprotected counterparts. Additionally, its specific stereochemistry contributes to distinct biological activities that may differ from other similar compounds .

Case Studies and Research Findings

Recent studies have explored the use of peptides derived from 3-BOC-D-Dap-OMe HCl in various therapeutic contexts. For example:

- Peptide Ligands for Integrins : Research has demonstrated that peptides containing D-amino acids can effectively modulate integrin interactions. These findings suggest potential applications in targeted therapies for diseases involving cell adhesion abnormalities .

- Antimicrobial Properties : Some derivatives synthesized from 3-BOC-D-Dap-OMe HCl have exhibited antimicrobial activity against various pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents .

- Enzyme Inhibition Studies : Peptides incorporating this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

特性

IUPAC Name |

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。